Cas no 75987-08-5 (2-Propenoic acid,2-methyl-3-[4-(3-pyridinylmethyl)phenyl]-, (2E)-)

2-Propenoic acid,2-methyl-3-[4-(3-pyridinylmethyl)phenyl]-, (2E)- structure
75987-08-5 structure
Product Name:2-Propenoic acid,2-methyl-3-[4-(3-pyridinylmethyl)phenyl]-, (2E)-
Numero CAS:75987-08-5
MF:C16H15NO2
MW:253.295804262161
CID:570618
PubChem ID:6437388
Update Time:2025-04-19

2-Propenoic acid,2-methyl-3-[4-(3-pyridinylmethyl)phenyl]-, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-methyl-3-[4-(3-pyridinylmethyl)phenyl]-, (2E)-
    • (E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid
    • 2-methyl-3-(4-(3-pyridinylmethyl)phenyl)-2-propenoic acid
    • (2E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid
    • LS-186765
    • OKY-1581
    • beta-(4-(2-Carboxy-1-propenyl)benzyl)pyridine (E)-
    • 75987-08-5
    • UNII-BHN2L91IVP
    • (E)-3-(4-(3-Pyridlymethyl)phenyl)-2-methylacrylic acid
    • SCHEMBL7284398
    • BHN2L91IVP
    • CHEMBL27829
    • 2-METHYL-3-[4-(PYRIDIN-3-YLMETHYL)PHENYL]PROP-2-ENOIC ACID
    • (E)-2-Methyl-3-(4-(pyridin-3-ylmethyl)phenyl)acrylic acid
    • (E)-2-Methyl-3-[4-(3-pyridylmethyl)phenyl]acrylic acid
    • 2-Methyl-3-(4-(3-pyridinylmethyl)phenyl)-2-propenoic acid (E)-
    • oky-1581 free acid
    • 2-Propenoic acid, 2-methyl-3-(4-(3-pyridinylmethyl)phenyl)-, (2E)-
    • Oky 1580
    • Q27274666
    • XMXMKWBRPQAPEB-FMIVXFBMSA-N
    • Inchi: 1S/C16H15NO2/c1-12(16(18)19)9-13-4-6-14(7-5-13)10-15-3-2-8-17-11-15/h2-9,11H,10H2,1H3,(H,18,19)/b12-9+
    • Chiave InChI: XMXMKWBRPQAPEB-FMIVXFBMSA-N
    • Sorrisi: OC(/C(/C)=C/C1C=CC(=CC=1)CC1C=NC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 253.11035
  • Massa monoisotopica: 253.110279
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 330
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 50.2
  • XLogP3: 3.1

Proprietà sperimentali

  • Densità: 1.183
  • Punto di ebollizione: 437.9°C at 760 mmHg
  • Punto di infiammabilità: 218.6°C
  • Indice di rifrazione: 1.624
  • PSA: 50.19
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.